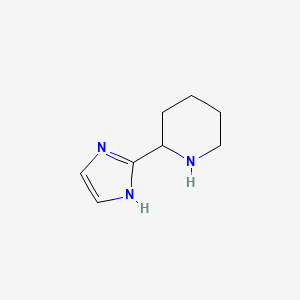

2-(1H-imidazol-2-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQDDUPLCDQOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654969 | |

| Record name | 2-(1H-Imidazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933725-12-3 | |

| Record name | 2-(1H-Imidazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-imidazol-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 1h Imidazol 2 Yl Piperidine

Retrosynthetic Analysis of the 2-(1H-imidazol-2-yl)piperidine Structure

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering a strategic roadmap for its synthesis. The primary disconnection can be made at the C-C bond between the piperidine (B6355638) and imidazole (B134444) rings. This leads to two key synthons: a 2-lithiated piperidine equivalent and an N-protected 2-haloimidazole or a related electrophilic imidazole species. Alternatively, disconnection of the C-N and C-C bonds within the piperidine ring suggests a cyclization strategy from a linear amino-aldehyde or a related precursor. Another approach involves the formation of the imidazole ring as a final step, starting from a 2-acylpiperidine derivative. These disconnections form the basis for the various synthetic strategies discussed in the subsequent sections.

Direct Synthesis Approaches to the this compound Core

Direct synthesis of the this compound core can be achieved through several methods. One common approach involves the condensation of a 1,2-diamine with a piperidine-2-carboxaldehyde or a derivative. For instance, the reaction of a protected piperidine-2-carboxaldehyde with a glyoxal (B1671930) derivative and ammonia (B1221849) can yield the desired imidazole ring attached to the piperidine core. Another direct method is the reaction of a 2-cyanopiperidine (B128535) with an aminoacetaldehyde acetal, followed by cyclization to form the imidazole ring. These direct approaches are often favored for their atom economy and straightforward nature.

Convergent and Divergent Synthetic Pathways for this compound Analogues

Both convergent and divergent strategies are employed for the synthesis of analogues of this compound. clockss.orgrsc.org

A convergent synthesis involves the separate synthesis of the piperidine and imidazole moieties, which are then coupled together in a later step. clockss.org This approach is advantageous for creating a diverse library of analogues, as various substituted piperidines and imidazoles can be independently prepared and then combined. For example, a pre-formed N-protected 2-lithiated piperidine can be reacted with a range of substituted 2-chloroimidazoles to generate a variety of analogues.

A divergent synthesis , on the other hand, starts with a common intermediate that is then elaborated to produce a range of different products. rsc.org For instance, a protected this compound core can be functionalized at different positions on either the piperidine or imidazole ring. N-alkylation or acylation of the piperidine nitrogen, or substitution at the C4 or C5 positions of the imidazole ring, can lead to a diverse set of derivatives from a single starting material. acs.org

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives with high enantiomeric and diastereomeric purity is crucial for many applications. Several strategies have been developed to achieve this.

Enantioselective Synthesis: One approach utilizes chiral auxiliaries attached to the piperidine ring to direct the stereochemical outcome of a key reaction. mdpi.com Alternatively, asymmetric catalysis can be employed. For example, the asymmetric hydrogenation of a corresponding 2-(1H-imidazol-2-yl)pyridine precursor using a chiral rhodium or iridium catalyst can provide the enantiomerically enriched piperidine derivative. nih.gov

Diastereoselective Synthesis: When the piperidine ring is already substituted, the introduction of the imidazole group can be controlled to favor a specific diastereomer. google.com For example, the reduction of a 2-(1H-imidazol-2-yl)-4-oxopiperidine can be performed using stereoselective reducing agents to yield either the cis or trans diastereomer preferentially. The choice of protecting groups on the piperidine nitrogen can also influence the diastereoselectivity of subsequent reactions.

Catalytic Methods in this compound Synthesis

Catalysis plays a significant role in the efficient synthesis of this compound and its analogues. ajchem-a.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to form the C-C bond between the piperidine and imidazole rings. For instance, a 2-stannylpiperidine can be coupled with a 2-haloimidazole in the presence of a palladium catalyst. ajchem-a.com

Furthermore, metal-catalyzed cyclization reactions are employed to construct the piperidine ring. organic-chemistry.orgnih.gov For example, an intramolecular hydroamination of an aminoalkene precursor catalyzed by a gold or palladium complex can form the piperidine ring. organic-chemistry.org Ruthenium-catalyzed ring-closing metathesis is another powerful tool for the synthesis of unsaturated piperidine precursors. mdpi.com

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles is an increasingly important consideration in the synthesis of this compound. nih.gov This includes the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-free reactions. acs.orgnih.govmdpi.com One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are also favored as they reduce waste and improve efficiency. ajchem-a.com The use of microwave irradiation can often accelerate reaction times and improve yields, further contributing to a greener synthetic process. The development of syntheses that utilize renewable starting materials is another key aspect of green chemistry in this context.

Structural Elucidation and Stereochemical Considerations in 2 1h Imidazol 2 Yl Piperidine Research

Analysis of Stereoisomeric Forms and Enantiomeric Purity

Due to the presence of a single chiral center at the carbon atom connecting the piperidine (B6355638) and imidazole (B134444) rings, 2-(1H-imidazol-2-yl)piperidine exists as a pair of enantiomers: (R)-2-(1H-imidazol-2-yl)piperidine and (S)-2-(1H-imidazol-2-yl)piperidine. These stereoisomers are non-superimposable mirror images of each other. In a non-chiral environment, enantiomers exhibit identical physical and chemical properties, with the exception of their interaction with plane-polarized light, which they rotate in opposite directions.

The synthesis of this compound without the use of chiral catalysts or auxiliaries typically results in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The determination of enantiomeric purity, or the excess of one enantiomer over the other, is crucial in pharmaceutical research, as different enantiomers of a drug can have vastly different biological activities.

The assessment of enantiomeric purity for compounds like this compound is commonly achieved through chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and quantification. High-performance liquid chromatography (HPLC) with a chiral column is a standard method for this purpose. Another approach involves the use of chiral derivatizing agents to convert the enantiomers into diastereomers, which can then be distinguished by standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) or separated by conventional chromatography.

Table 1: General Characteristics of Enantiomers of this compound

| Property | (R)-enantiomer | (S)-enantiomer | Racemic Mixture |

|---|---|---|---|

| Molecular Formula | C₈H₁₃N₃ | C₈H₁₃N₃ | C₈H₁₃N₃ |

| Molar Mass | 151.21 g/mol | 151.21 g/mol | 151.21 g/mol |

| Optical Rotation | Opposite to (S) | Opposite to (R) | Zero |

| Melting/Boiling Point | Identical to (S) | Identical to (R) | May differ from pure enantiomers |

| Solubility (achiral solvent) | Identical to (S) | Identical to (R) | May differ from pure enantiomers |

Diastereomeric Analysis and Separation Techniques for this compound Isomers

Diastereomers are stereoisomers that are not mirror images of each other. For the parent compound this compound, diastereomers would arise if additional chiral centers are introduced into the molecule. For example, substitution on the piperidine or imidazole ring could create new stereocenters.

The synthesis of such polysubstituted piperidines often yields mixtures of diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation using standard laboratory techniques such as:

Crystallization: Diastereomers can have different solubilities, enabling their separation by fractional crystallization.

Chromatography: Techniques like column chromatography, thin-layer chromatography (TLC), and gas chromatography (GC) can effectively separate diastereomers due to their different polarities and interactions with the stationary phase.

Distillation: If the diastereomers are volatile and have sufficiently different boiling points, they can be separated by fractional distillation.

The diastereoselective synthesis of substituted piperidines is an active area of research, aiming to control the stereochemical outcome of reactions to favor the formation of a specific diastereomer. nih.govbham.ac.uk For instance, the diastereoselective synthesis of 2,6-disubstituted piperidines has been reviewed, highlighting various strategies to control the stereochemistry at two positions on the piperidine ring. rsc.org

Table 2: Comparison of Separation Techniques for Stereoisomers

| Technique | Enantiomers | Diastereomers |

|---|---|---|

| Standard Chromatography (achiral phases) | Not separable | Separable |

| Chiral Chromatography | Separable | Separable |

| Crystallization | Not separable (unless as diastereomeric salts) | Separable |

| Distillation | Not separable | Separable |

| NMR Spectroscopy (achiral solvent) | Indistinguishable | Distinguishable |

Conformational Analysis of the this compound Scaffold

The piperidine ring in this compound is not planar and typically adopts a chair conformation, which is the most stable arrangement to minimize steric and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The interconversion between the two chair forms is rapid at room temperature.

For a 2-substituted piperidine like the title compound, the imidazole group can be in either an equatorial or an axial position. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are steric clashes with the axial hydrogens on the same side of the ring. ucalgary.ca Therefore, the conformer with the 2-(1H-imidazol-2-yl) group in the equatorial position is expected to be more stable and thus more populated at equilibrium.

The conformational preference can be influenced by various factors, including the solvent and the presence of hydrogen bonding. For instance, intramolecular hydrogen bonding between the piperidine nitrogen and a substituent can sometimes stabilize a conformation that would otherwise be less favorable. researchgate.net The conformational analysis of related 2-substituted piperazines has shown a preference for the axial conformation in some cases, which was attributed to specific intramolecular interactions. nih.gov

Spectroscopic techniques, particularly NMR, are powerful tools for conformational analysis. The coupling constants between protons on the piperidine ring can provide information about their dihedral angles and thus help in determining the preferred conformation.

Table 3: Expected Conformational Preferences for this compound

| Conformer | Imidazole Group Position | Relative Stability | Key Feature |

|---|---|---|---|

| Chair 1 | Equatorial | More stable | Minimizes 1,3-diaxial steric strain. |

| Chair 2 | Axial | Less stable | Experiences steric hindrance from axial hydrogens. |

Impact of Stereochemistry on Molecular Interactions and Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. Since biological systems, such as enzymes and receptors, are themselves chiral, they often exhibit a high degree of stereoselectivity when interacting with chiral ligands. Consequently, the (R)- and (S)-enantiomers of this compound are expected to have different biological activities.

One enantiomer may bind to a specific receptor with high affinity, while the other may have significantly lower affinity or even interact with a different target altogether. This has been demonstrated for numerous piperidine-containing compounds. For example, in a series of 2,5-disubstituted piperidines, the cis-isomer was found to be more active for dopamine (B1211576) transport than the trans-isomer. whiterose.ac.uk

The precise three-dimensional arrangement of the imidazole and piperidine rings, as dictated by the stereochemistry at the chiral center and the ring conformation, determines how the molecule fits into a biological binding site. The orientation of key functional groups, such as the nitrogen atoms in both rings which can act as hydrogen bond donors or acceptors, is critical for molecular recognition.

While specific biological activity data for this compound is limited in the public domain, research on related imidazole and piperidine derivatives has shown a wide range of pharmacological effects, including antidiabetic and anticancer properties. mdpi.comacs.org The stereochemical configuration is consistently a determining factor in the potency and selectivity of these activities.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 1h Imidazol 2 Yl Piperidine

Synthetic Modifications of the Imidazole (B134444) Moiety in 2-(1H-imidazol-2-yl)piperidine Analogues

Synthetic alterations to the imidazole ring of this compound analogues are a key strategy for optimizing their biological activity. These modifications often involve N-substitution, C-substitution, and even replacement of the imidazole ring itself.

N-substitution on the imidazole ring is a common approach. For instance, the synthesis of N-substituted imidazole derivatives can be achieved by reacting the imidazole nucleus with reagents like ethyl chloroacetate (B1199739) to form an imidazole ester, which can then be coupled with various amines. researchgate.net In the context of this compound, this would involve alkylation or arylation of one of the imidazole nitrogens. For example, the synthesis of 3-(1-ethyl-1H-imidazol-2-yl)piperidine involves the formation of 1-ethylimidazole (B1293685) followed by its coupling to the piperidine (B6355638) ring. vulcanchem.com Such modifications can significantly impact the compound's properties. The ethyl group at the N1 position of the imidazole ring in this analogue contributes to its hybrid structure, conferring both basic (piperidine) and weakly acidic (imidazole) characteristics that influence its interactions with biological targets. vulcanchem.com

Substitution at the carbon atoms of the imidazole ring offers another avenue for derivatization. A plausible synthetic route for creating substituted imidazole derivatives involves cyclocondensation reactions. For example, reacting 4-bromobenzaldehyde (B125591) with o-toluidine (B26562) and ammonium (B1175870) acetate (B1210297) can form a 1,5-disubstituted imidazole intermediate. vulcanchem.com This approach allows for the introduction of various substituents onto the imidazole core, which can then be linked to a piperidine moiety. The nature of these substituents can drastically alter the pharmacological profile. For example, in a series of benzimidazole-based hybrids, a nitro group at the 5-position of the benzimidazole (B57391) ring was found to be a potent inhibitor of both AChE and BuChE enzymes. mdpi.com

Furthermore, the entire imidazole ring can be part of a larger, fused heterocyclic system, as seen in derivatives of 2-(benzimidazol-2-yl)quinoxaline. acs.org The synthesis of these more complex structures often involves multi-step processes, such as the Mamedov rearrangement. acs.org These modifications highlight the versatility of synthetic strategies available for altering the imidazole portion of the this compound scaffold to fine-tune its biological activity.

Table 1: Examples of Synthetic Modifications of the Imidazole Moiety

| Modification Type | Example Reactants/Reagents | Resulting Structure Feature | Reference |

|---|---|---|---|

| N-Substitution | Imidazole, Ethyl chloroacetate, Various amines | N-substituted imidazole | researchgate.net |

| N-Substitution | 1-Ethylglyoxal, Ammonium acetate | 1-Ethylimidazole moiety | vulcanchem.com |

| C-Substitution | 4-Bromobenzaldehyde, o-Toluidine, Ammonium acetate | 1,5-disubstituted imidazole | vulcanchem.com |

| Fused Ring System | 3-Aroylquinoxalinones, Benzene-1,2-diamines | 2-(Benzimidazol-2-yl)quinoxaline | acs.org |

Synthetic Modifications of the Piperidine Moiety in this compound Analogues

Modifications to the piperidine ring of this compound analogues are crucial for exploring the SAR and optimizing pharmacokinetic properties. These modifications can range from simple N-alkylation or N-acylation to more complex alterations of the ring itself.

One common strategy is the introduction of substituents on the piperidine nitrogen. For example, in a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, various substituents were introduced on the piperidine nitrogen to evaluate their effect on opioid receptor affinity. nih.gov The synthesis of such derivatives often involves the reaction of a piperidine-containing intermediate with an appropriate electrophile. For instance, the synthesis of (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone involves the coupling of a piperidine intermediate with a methylthio-substituted phenyl derivative, likely using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC). evitachem.com

The piperidine ring itself can also be modified. For example, the synthesis of piperidine derivatives can be achieved through the hydrogenation of corresponding pyridine (B92270) precursors. mdpi.comnih.gov This method allows for the creation of substituted piperidines that can then be coupled to the imidazole moiety. The conditions for hydrogenation, such as pressure and temperature, can be adjusted depending on the substitution pattern of the pyridine ring. mdpi.com For instance, bis-substituted pyridines can be hydrogenated under milder conditions compared to ortho-derivatives. mdpi.com

Furthermore, the piperidine ring can be replaced with other cyclic amines, such as piperazine (B1678402) or morpholine (B109124), to investigate the impact of these structural changes on biological activity. acs.org In the synthesis of 2-(benzimidazol-2-yl)quinoxalines, piperazine, piperidine, and morpholine moieties were incorporated to create a novel series of compounds with potential antitumor activity. acs.org These modifications highlight the diverse synthetic approaches available for altering the piperidine moiety to fine-tune the pharmacological properties of this compound analogues.

Table 2: Synthetic Approaches for Piperidine Moiety Modification

| Modification Strategy | Synthetic Method | Example | Reference |

|---|---|---|---|

| N-Substitution | Coupling with electrophiles | Synthesis of N-acyl or N-alkyl piperidine derivatives | nih.govevitachem.com |

| Ring Formation | Hydrogenation of pyridines | Creation of substituted piperidines from pyridine precursors | mdpi.comnih.gov |

| Ring Variation | Incorporation of other cyclic amines | Replacement of piperidine with piperazine or morpholine | acs.org |

Exploration of Substituent Effects on the Pharmacological Profile of this compound Derivatives

The pharmacological profile of this compound derivatives is highly sensitive to the nature and position of substituents on both the imidazole and piperidine rings. Structure-activity relationship (SAR) studies have been instrumental in understanding these effects and guiding the design of more potent and selective compounds.

In a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives developed as selective delta-opioid agonists, the substituents on the piperidine nitrogen were found to be critical for activity. nih.gov The most potent and selective agonist in this series, compound 18a, exhibited a Ki of 18 nM for the delta-opioid receptor and was significantly more selective over mu- and kappa-opioid receptors. nih.gov This highlights the importance of the substituent at this position for achieving high affinity and selectivity.

Substituents on the phenyl ring of these derivatives also play a crucial role. For example, the introduction of a fluorine atom can enhance metabolic stability and membrane permeability. In a study of 4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine, the fluorophenyl group was shown to increase lipophilicity, which can improve blood-brain barrier penetration. Conversely, replacing the 4-CF3 group on the phenyl ring of a benzimidazole derivative with tert-butyl, methyl, or fluoro groups led to a decrease in activity against the hTRPV-1 receptor. nih.gov

The position of substituents on the imidazole or benzimidazole ring can also have a profound impact. In a series of benzimidazole derivatives, a carboxamide substitution at the C5 position resulted in a highly selective CB2 agonist with 970-fold selectivity over CB1 receptors. nih.gov Similarly, in a study of benzimidazole-based pyrrole/piperidine hybrids, a nitro group at the 5-position of the benzimidazole ring was found to be crucial for potent inhibition of AChE and BuChE enzymes. mdpi.com These examples underscore the intricate relationship between substituent patterns and the resulting pharmacological activity of this compound analogues.

Table 3: Impact of Substituents on Pharmacological Activity

| Compound Series | Substituent and Position | Effect on Activity | Reference |

|---|---|---|---|

| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidines | Piperidine nitrogen substituent | Critical for delta-opioid receptor affinity and selectivity | nih.gov |

| 4-[4-(4-Fluorophenyl)-1H-imidazol-2-yl]piperidine | Fluorophenyl group | Enhances metabolic stability and membrane permeability | |

| Benzimidazole derivatives | Phenyl ring C2 substituent | 4-CF3 group more potent than tert-butyl, -CH3, or F for hTRPV-1 antagonism | nih.gov |

| Benzimidazole derivatives | Carboxamide at C5 | High selectivity for CB2 over CB1 receptors | nih.gov |

| Benzimidazole-based hybrids | Nitro group at 5-position | Potent inhibition of AChE and BuChE enzymes | mdpi.com |

Scaffold Hopping and Bioisosteric Replacements in this compound Analogues

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties based on a known active compound. bhsai.orgnih.gov These approaches have been applied to the this compound scaffold to enhance efficacy, selectivity, and pharmacokinetic profiles.

Scaffold hopping involves replacing the central core of a molecule with a structurally different one while maintaining similar biological activity. bhsai.orgnih.gov This can lead to compounds with novel intellectual property and improved drug-like properties. For instance, in the development of mGlu2 receptor positive allosteric modulators (PAMs), a scaffold hopping exercise from a triazolopyridine led to the discovery of a novel imidazopyrazinone series. researchgate.netnih.gov Computational methods based on 3D shape and electrostatic similarity were used to identify the new scaffold, which maintained key pharmacophoric features. researchgate.netnih.gov

Bioisosteric replacement involves substituting a functional group or moiety with another that has similar physical and chemical properties. drughunter.com This strategy is often used to improve metabolic stability, modulate potency, and reduce off-target effects. drughunter.com For example, the imidazole ring in histamine (B1213489) H2 agonists has been replaced with other heterocycles like 1H-1,2,4-triazole, which resulted in compounds with partial to full agonist activity at the hH2R. cambridgemedchemconsulting.com In the context of this compound, the piperidine ring could be considered a bioisosteric replacement for other cyclic amines. For instance, piperazine has been used as a bioisosteric replacement for piperidine in some drug discovery programs. researchgate.net

Table 4: Examples of Scaffold Hopping and Bioisosteric Replacement

| Strategy | Original Scaffold/Moiety | Replacement Scaffold/Moiety | Outcome | Reference |

|---|---|---|---|---|

| Scaffold Hopping | Triazolopyridine | Imidazopyrazinone | Novel mGlu2 PAMs with maintained pharmacophoric features | researchgate.netnih.gov |

| Bioisosteric Replacement | Imidazole | 1H-1,2,4-Triazole | Partial to full agonist activity at hH2R | cambridgemedchemconsulting.com |

| Bioisosteric Replacement | Amide Bond | Imidazole, Oxadiazole, Triazole | Enhanced metabolic stability and pharmacokinetic profiles | nih.gov |

| Bioisosteric Replacement | Phenyl Ring | Pyridazine (B1198779) | Reduced lipophilicity and improved water solubility | cambridgemedchemconsulting.com |

Development of this compound Analogues as Chemical Probes

Derivatives of this compound have been developed and utilized as chemical probes to investigate biological systems and validate drug targets. These probes are valuable tools for understanding the mechanism of action of drugs and for identifying new therapeutic targets.

One application of such analogues is in the study of opioid receptors. A series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were synthesized and evaluated as selective delta-opioid agonists. nih.gov The most potent compound from this series, with high affinity and selectivity, serves as a valuable chemical probe for studying the physiological roles of the delta-opioid receptor. nih.gov

Another area of application is in the development of fluorescent probes. The imidazole ring's ability to coordinate with metal ions makes it a useful component in fluorescent sensors. For example, an imidazole-containing compound has been used as a fluorescent probe for imaging metalloproteinases, showing a significant increase in fluorescence upon binding to its target. vulcanchem.com This suggests that this compound analogues could be functionalized with fluorophores to create probes for studying the distribution and activity of their biological targets in cells and tissues.

Furthermore, isotopically labeled versions of these compounds can be synthesized to serve as biochemical assay reagents or for use in pharmacokinetic studies. For example, deuterium-labeled 1-piperidin-4-yl-1h-benzo-d-imidazol-2-ol-d5 is available for such purposes. medchemexpress.com The development of such probes is crucial for advancing our understanding of the biological pathways in which this compound and its analogues are active.

Table 5: Applications of this compound Analogues as Chemical Probes

| Probe Type | Application | Example | Reference |

|---|---|---|---|

| Selective Ligand | Study of opioid receptor function | 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as delta-opioid agonists | nih.gov |

| Fluorescent Probe | Imaging of metalloproteinases | Imidazole-based fluorescent sensor for MMP-9 | vulcanchem.com |

| Isotopically Labeled Compound | Biochemical assays and pharmacokinetic studies | 1-piperidin-4-yl-1h-benzo-d-imidazol-2-ol-d5 | medchemexpress.com |

Molecular Mechanisms and Biological Interactions of 2 1h Imidazol 2 Yl Piperidine

Investigation of Receptor Binding Profiles for 2-(1H-imidazol-2-yl)piperidine and its Derivatives

The structural framework of this compound allows for its derivatives to interact with a diverse array of receptor systems. The piperidine (B6355638) ring is a common motif in drug design, known for its ability to interact with biological targets, while the imidazole (B134444) moiety contributes to the unique chemical properties that facilitate receptor binding. nih.govsemanticscholar.org Research has shown that derivatives of this core structure exhibit significant binding affinities for several key receptor families, including opioid, dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors.

A notable class of derivatives, 4-phenyl-4-[1H-imidazol-2-yl]-piperidines, has been identified as potent and selective delta-opioid receptor (DOR) agonists. nih.gov Similarly, benzo[d]imidazole derivatives incorporating a piperidine structure have demonstrated binding affinity for both dopamine D2 and serotonin 5-HT1A receptors. google.com Further studies on other derivatives have revealed high affinity for histamine H3 (H₃R) and sigma-1 (σ₁R) receptors. nih.gov This broad receptor profile underscores the scaffold's potential for developing targeted therapeutic agents.

The following table summarizes the binding affinities of selected derivatives for various receptors.

| Derivative | Target Receptor | Binding Affinity (Kᵢ, nM) |

| 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivative 18a | Delta-Opioid Receptor | 18 |

| Piperidine derivative 5 | Histamine H₃ Receptor | 7.70 |

| Piperidine derivative 5 | Sigma-1 Receptor (σ₁) | 3.64 |

| Piperidine derivative 11 | Histamine H₃ Receptor | 6.2 |

| Piperidine derivative 11 | Sigma-1 Receptor (σ₁) | 4.41 |

| Piperidine derivative 11 | Sigma-2 Receptor (σ₂) | 67.9 |

This table presents a selection of binding affinity data for various derivatives to illustrate their diverse receptor binding profiles. Data sourced from multiple research findings. nih.govnih.gov

Specific Receptor Subtype Selectivity and Affinity Profiling (e.g., GABAA receptor subtypes)

A critical aspect of drug development is achieving selectivity for specific receptor subtypes to maximize therapeutic effects while minimizing off-target interactions. Derivatives of imidazole and piperidine have been extensively studied for their selectivity, particularly at GABA_A receptor subtypes. GABA_A receptors, the primary inhibitory neurotransmitter receptors in the brain, are heteropentameric complexes with significant subtype diversity (e.g., α1-6, β1-3, γ1-3), each mediating different physiological functions. researchgate.net

Research into 3-heteroaryl-2-pyridones, which are structurally related to the compounds of interest, has identified ligands with functional selectivity for α2 and/or α3 subtypes over the α1 subtype at the benzodiazepine (B76468) binding site. acs.org This is significant because α1 subtypes are associated with sedation, whereas α2/α3 subtypes are linked to anxiolytic effects. Furthermore, studies on pyrazoloquinolinones have identified the first highly specific positive modulators for α6β2/3γ2 receptors, demonstrating that remarkable functional selectivity can be achieved. nih.gov

The selectivity of this compound derivatives extends beyond GABA_A receptors. For instance, the delta-opioid agonist 18a was found to be over 258-fold selective for the delta-receptor compared to the mu-receptor and 28-fold selective over the kappa-receptor. nih.gov

| Derivative/Compound Class | Receptor Subtype Selectivity Profile |

| 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivative 18a | >258-fold selective for δ-opioid receptor over μ-opioid receptor. nih.gov |

| 3-Heteroaryl-2-pyridones | Exhibit functional selectivity for α2 and/or α3 GABA_A receptor subtypes over the α1 subtype. acs.org |

| Pyrazoloquinolinones | Demonstrate high functional selectivity for the α6β3γ2 GABA_A receptor subtype. nih.gov |

| Piperidine derivative 11 | Shows high affinity for H₃R (Ki = 6.2 nM) and σ₁R (Ki = 4.41 nM) with lower affinity for σ₂R (Ki = 67.9 nM). nih.gov |

This table highlights the receptor subtype selectivity of various imidazole and piperidine-containing compounds. nih.govnih.govacs.orgnih.gov

Mechanistic Insights into Ligand-Receptor Interactions (e.g., benzodiazepine site interactions)

Understanding how these ligands interact with their receptor targets at a molecular level is crucial for rational drug design. For GABA_A receptors, a primary focus has been the benzodiazepine (BZ) binding site, located at the interface between α and γ subunits. acs.org Ligands binding to this site can allosterically modulate the receptor's response to GABA. researchgate.net

However, research indicates that the interactions are not limited to this classical site. Some modulators, such as certain pyrazoloquinolinones, exert their effects via a novel binding site at the extracellular α+/β- interface. nih.gov This finding suggests that compounds with an imidazole-like core can achieve benzodiazepine-like modulation through distinct molecular interactions. The unique chemical properties of the piperidine and imidazole rings, including their capacity for hydrogen bonding and their lipophilicity, play a crucial role in binding affinity and selectivity at these sites. mdpi.com For example, the piperidine nitrogen can form key hydrogen bonds, while the imidazole ring can participate in various hydrophobic and electronic interactions. mdpi.com

Protein-Ligand Interaction Studies Using this compound Analogues

To visualize and quantify the interactions between ligands and their protein targets, computational methods like molecular docking and experimental techniques such as X-ray crystallography are employed. These studies provide detailed insights into the binding modes and the specific amino acid residues involved.

Molecular docking studies of benzimidazole-based piperidine hybrids with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have elucidated key protein-ligand interactions. nih.gov For instance, specific analogues were found to form Pi-alkyl, Pi-sulfur, and Pi-pi stacked interactions with residues in the binding pocket of these enzymes. nih.gov

| Derivative | Target Protein | Interacting Residues | Interaction Type | Docking Score (kcal/mol) |

| Analog 2 | AChE | TYR-A-124, TRP-A-286, TYR-A-341, TRP-A-86, TYR-A-337 | Pi-Pi Stacked, Pi-Alkyl | -10.50 |

| Analog 2 | BuChE | TRP-A-82, TYR-A-332, HIS-A-438 | Pi-Pi Stacked, Pi-Alkyl | -8.97 |

| Analog 10 | AChE | TYR-A-124, TRP-A-286, TYR-A-341, TRP-A-86, TYR-A-337 | Pi-Pi Stacked, Pi-Alkyl | -7.73 |

| Analog 10 | BuChE | LEU-A-162, HIS-A-299, TRP-A-58, TRP-A-59 | Pi-Alkyl, Pi-Sulfur | -8.20 |

This table details the interaction profiles of selected benzimidazole-piperidine analogues with cholinesterase enzymes as determined by molecular docking. nih.gov

Furthermore, structural biology has provided a rationale for the mechanism of action for some derivatives. The crystal structure of an imidazolyl-piperidine derivative in complex with the inducible nitric oxide synthase (iNOS) monomer revealed that the compound inhibits the formation of the active enzyme dimer. researchgate.net It achieves this by coordinating with the heme iron via its imidazole group and physically blocking the protein-protein interaction interface required for dimerization. researchgate.net Such studies are invaluable for understanding the molecular basis of a compound's activity and for guiding the optimization of future drug candidates.

Computational and Theoretical Investigations of 2 1h Imidazol 2 Yl Piperidine

Molecular Modeling and Docking Studies of 2-(1H-imidazol-2-yl)piperidine with Biological Targets

Molecular modeling and docking are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. For derivatives of this compound, these studies are crucial for identifying potential biological targets and understanding the structural basis of their activity.

Research on related piperidine (B6355638) and imidazole-containing compounds has demonstrated their potential to interact with a wide array of biological targets. For instance, piperidine derivatives have been investigated as inhibitors of enzymes, modulators of receptors, and blockers of ion channels. clinmedkaz.org Molecular docking simulations for various piperidine derivatives have been performed against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease. nih.gov Similarly, docking studies on benzimidazole-piperidine hybrids have been used to evaluate their potential as inhibitors of the NLRP3 inflammasome. mdpi.com

Docking studies typically involve preparing a 3D model of the ligand, this compound, and docking it into the active site of a chosen protein target. The process calculates the most favorable binding poses and estimates the binding energy, which correlates with binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, are analyzed. The imidazole (B134444) moiety of the compound can act as both a hydrogen bond donor and acceptor, while the piperidine ring provides a flexible hydrophobic scaffold. These features allow for diverse interactions with various protein active sites. For example, studies on similar structures highlight interactions with targets involved in cancer and central nervous system diseases. clinmedkaz.orgclinmedkaz.org

Table 1: Potential Biological Target Classes for Piperidine-Imidazole Scaffolds Identified through Computational Studies

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Kinases, Cholinesterases, Tyrosinase, Aromatase | Oncology, Neurodegenerative Diseases |

| Receptors | Opioid Receptors, Adrenergic Receptors | Pain Management, CNS Disorders, Hypertension |

| Ion Channels | Voltage-gated ion channels | Anesthesia, Antiarrhythmic |

This table is illustrative, based on findings for various piperidine and imidazole derivatives. clinmedkaz.orgclinmedkaz.orgvulcanchem.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. These methods provide detailed information about molecular geometry, charge distribution, and orbital energies, which are essential for predicting chemical reactivity and metabolic stability.

Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, the electron-rich imidazole ring is expected to significantly influence the HOMO, while the LUMO may be distributed across the imidazole system. These calculations help identify sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the nitrogen atoms of the imidazole and piperidine rings are expected to be regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. researchgate.net

Table 2: Representative Data from Quantum Chemical Calculations on Related Heterocyclic Compounds

| Computational Method | Calculated Parameter | Typical Finding/Interpretation |

|---|---|---|

| DFT (e.g., B3LYP/6-31G*) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions. researchgate.net |

| Ab initio (e.g., HF/6-31G(d)) | Atomic Charges (e.g., Mulliken) | Predicts nucleophilic and electrophilic centers. researchgate.net |

This table summarizes the types of data obtained from quantum chemical calculations for similar molecular structures. researchgate.netresearchgate.net

Conformational Landscape Analysis of this compound via Computational Methods

The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound is essential to understand how it adapts its shape to fit into a biological target.

The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. vulcanchem.comresearchgate.net Substituents on the ring can occupy either axial or equatorial positions. For a 2-substituted piperidine, the substituent generally prefers the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens. Therefore, it is highly probable that the imidazole group in this compound predominantly occupies the equatorial position in the most stable chair conformation.

In Silico Prediction of Potential Biological Activities and Target Identification for this compound Derivatives

In the early stages of drug discovery, computational tools can predict the spectrum of biological activities for a given chemical structure. These methods use algorithms based on known structure-activity relationships derived from large databases of bioactive compounds.

Web-based platforms like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are commonly used for this purpose. clinmedkaz.orgclinmedkaz.org By inputting the structure of this compound, these tools can generate a list of probable biological activities, often expressed as a probability score. For piperidine derivatives, such predictions have suggested a wide range of potential applications, including anticancer, antimicrobial, local anesthetic, and antiarrhythmic activities. clinmedkaz.orgclinmedkaz.org

These in silico screening methods help to prioritize which experimental assays should be conducted, saving time and resources. They work by identifying structural fragments within the query molecule that are present in known active compounds. The combination of the piperidine and imidazole scaffolds is found in numerous clinically relevant drugs, suggesting a high potential for diverse biological activities. nih.govfrontiersin.org

Molecular Dynamics Simulations for Dynamic Behavior of this compound in Biological Systems

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of how the system behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the stability of binding interactions. mdpi.com

For this compound, an MD simulation could be used to study its behavior when bound to a specific protein target identified through docking. The simulation would reveal the stability of the binding pose, the flexibility of the ligand in the active site, and the specific hydrogen bonds and other interactions that persist over time. vulcanchem.com This information provides a more realistic and accurate assessment of the binding mode and affinity.

MD simulations are also valuable for studying the compound's behavior in different environments, such as in an aqueous solution or embedded within a lipid bilayer, which is crucial for predicting its ability to cross cell membranes. mdpi.com These simulations can help refine homology models of protein targets and elucidate the mechanism by which the compound might modulate the protein's function. acs.org

Advanced Analytical Techniques in 2 1h Imidazol 2 Yl Piperidine Research

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of synthesized 2-(1H-imidazol-2-yl)piperidine and for separating potential isomers. mtoz-biolabs.com The technique's high efficiency and precision allow for the detection and quantification of impurities, starting materials, and byproducts. mtoz-biolabs.com

In the analysis of related heterocyclic compounds, Reverse-Phase HPLC (RP-HPLC) is commonly employed. mtoz-biolabs.com A C18 column is frequently the stationary phase of choice, offering effective separation based on the hydrophobicity of the analytes. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. mtoz-biolabs.com A gradient elution, where the proportion of the organic solvent is gradually increased, is often used for analyzing complex mixtures containing compounds with a range of polarities. mtoz-biolabs.com Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, with purity levels often expected to be ≥95% for research purposes. researchgate.net For some applications, two-dimensional liquid chromatography (2D-LC) can be employed to resolve co-eluting peaks by using orthogonal separation mechanisms, thus providing a more accurate assessment of peak purity. chromatographyonline.com

Table 1: Representative HPLC Conditions for Analysis of Imidazolylpiperidine Analogs

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | C18 Reverse-Phase (e.g., Luna® 5µm, 4.6x250 mm) | Separation based on hydrophobicity | |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate) | Elution of analytes from the column | mtoz-biolabs.com |

| Elution Mode | Gradient | To effectively separate compounds with varying polarities | mtoz-biolabs.com |

| Detector | UV-Vis (e.g., at 254 nm or 320 nm) | Detection of aromatic imidazole (B134444) moiety | researchgate.net |

| Purity Standard | ≥95% | Standard for research-grade compounds | researchgate.net |

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis) in Academic Research

Spectroscopic methods are central to the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure in solution.

¹H NMR provides information about the chemical environment of hydrogen atoms. For a related compound, 1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol, aromatic protons on the dichlorobenzyl group are expected around 7.4–7.6 ppm, while the piperidine (B6355638) methine proton appears near 3.1 ppm. vulcanchem.com For other analogs, imidazole protons typically resonate between δ 6.5–7.5 ppm.

¹³C NMR reveals the types of carbon atoms present. In a 4-(2-keto-1-benzimidazolinyl)piperidine (B138732) derivative, the carbonyl carbon of the benzimidazolinone appears at δ 153.5, and the piperidine carbons (C-2,6) are observed at δ 52.9. researchgate.net These assignments are crucial for confirming the connectivity of the piperidine and imidazole rings.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for related structures include N-H stretching from the imidazole ring (around 3200 cm⁻¹) and C=N stretching vibrations (approximately 1600 cm⁻¹). In a study on a benzimidazol-2(3H)-one analog, a strong carbonyl (C=O) absorption was noted at 1695 cm⁻¹. tandfonline.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic imidazole ring is a chromophore that absorbs UV light. For instance, a 4-(2-keto-1-benzimidazolinyl)piperidine derivative showed absorption maxima at 207, 232, 249, and 281 nm. researchgate.net

Table 2: Spectroscopic Data for Structural Elucidation of Imidazolylpiperidine Analogs

| Technique | Feature | Typical Chemical Shift/Frequency | Reference |

|---|---|---|---|

| ¹H NMR | Imidazole Protons | δ 6.5–7.5 ppm | |

| Piperidine Protons | δ 1.5-4.0 ppm | researchgate.net | |

| ¹³C NMR | Imidazole Carbons | δ 115-145 ppm | researchgate.net |

| Piperidine Carbons | δ 25-60 ppm | researchgate.net | |

| IR | Imidazole N-H Stretch | ~3200 cm⁻¹ | |

| C=N Stretch | ~1600 cm⁻¹ | ||

| UV-Vis | Absorption Maxima (λmax) | 200-300 nm | researchgate.net |

Mass Spectrometry Applications for Structural Confirmation and Metabolite Identification of this compound

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. researchgate.net

For example, the analysis of a related benzimidazole (B57391) derivative by ESI-MS would be expected to show a prominent molecular ion peak ([M+H]⁺). vulcanchem.com The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For instance, the fragmentation of (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is indicative of chlorine loss. vulcanchem.com Beyond structural confirmation, MS is a key technology for metabolite identification in drug metabolism studies, where it can detect modifications such as hydroxylation, N-dealkylation, or glucuronidation.

Table 3: Mass Spectrometry Data for Imidazolylpiperidine Analogs

| Ionization Technique | Analysis Type | Information Obtained | Reference |

|---|---|---|---|

| ESI-MS | Molecular Weight Confirmation | [M+H]⁺ or [M+Na]⁺ peak | vulcanchem.comresearchgate.net |

| HRMS | Elemental Composition | High-accuracy mass measurement | |

| MS/MS | Structural Fragmentation | Characteristic fragment ions | vulcanchem.com |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles. For chiral molecules like this compound, X-ray crystallography is the gold standard for determining the absolute configuration of a single enantiomer, often by forming a salt with a known chiral resolving agent. sciensage.info

Studies on related imidazole and piperidine derivatives have successfully used this method to confirm their molecular structures. researchgate.netsciensage.infoacs.org For instance, the analysis of two imidazole derivatives confirmed their structures and provided insight into intermolecular interactions like hydrogen bonding (N-H···N) which stabilize the crystal lattice. sciensage.info Such analyses also confirm the expected conformations of the rings, such as the chair conformation of the piperidine moiety. vulcanchem.com

Chiral Analytical Methods for Enantiomeric Excess Determination

Since the piperidine ring of this compound is substituted at the C2 position, the compound is chiral and exists as a pair of enantiomers. Because enantiomers often exhibit different pharmacological activities, methods to separate them and determine the enantiomeric excess (e.e.) are crucial. csfarmacie.cz

Chiral HPLC is the most widely used technique for this purpose. nih.govwvu.edu This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. csfarmacie.cz Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are common choices for separating a wide range of chiral compounds. nih.gov

An alternative, indirect method involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.govgoogle.com

Another classical approach is resolution via diastereomeric crystallization. This involves reacting the racemic base with a chiral acid (a resolving agent) to form diastereomeric salts. chiralpedia.com These salts typically have different solubilities, allowing one to be crystallized preferentially from a suitable solvent. chiralpedia.com

Table 4: Methods for Chiral Analysis of Piperidine Analogs

| Method | Principle | Application | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Direct separation and quantification of enantiomers | csfarmacie.cz |

| Indirect HPLC | Derivatization with a chiral agent to form separable diastereomers | Determination of enantiomeric purity on achiral columns | nih.govgoogle.com |

| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities | Preparative scale separation of enantiomers | chiralpedia.com |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol |

| 4-(2-keto-1-benzimidazolinyl)piperidine |

| Acetonitrile |

| Methanol |

| 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine |

| 3-aminopiperidine |

| Bilastine |

Future Directions and Emerging Research Avenues for 2 1h Imidazol 2 Yl Piperidine

Development of Novel Synthetic Methodologies for Complex 2-(1H-imidazol-2-yl)piperidine Scaffolds

The synthesis of the core this compound structure is a critical first step, but the future of its application in drug discovery hinges on the ability to generate a diverse library of complex derivatives. Current synthetic routes often involve multi-step processes that can be time-consuming and may not be amenable to the creation of large, structurally diverse libraries. Future research will likely focus on the development of more efficient and versatile synthetic methodologies.

One promising approach is the use of multi-component reactions (MCRs) . These reactions allow for the formation of complex molecules from three or more starting materials in a single step, significantly improving efficiency and atom economy. The development of novel MCRs tailored to the this compound scaffold could enable the rapid generation of a wide array of derivatives with varied substitution patterns on both the imidazole (B134444) and piperidine (B6355638) rings.

Another area of exploration is the application of metal-catalyzed cross-coupling reactions . Techniques such as Buchwald-Hartwig amination and Suzuki or Stille couplings could be employed to introduce a wide range of functional groups onto the scaffold, allowing for fine-tuning of its physicochemical and pharmacological properties. vulcanchem.com The development of stereoselective catalytic methods will also be crucial for accessing specific enantiomers of chiral derivatives, which often exhibit distinct biological activities.

Furthermore, the concept of lead-oriented synthesis (LOS) , which focuses on the efficient preparation of libraries of three-dimensional compounds with properties suitable for biological screening, will be instrumental. whiterose.ac.uk This strategy involves creating complex and diverse molecular scaffolds that can be further elaborated to target specific biological pathways. whiterose.ac.uk

| Synthetic Strategy | Potential Advantages for this compound |

| Multi-Component Reactions (MCRs) | Rapid generation of diverse derivatives, improved efficiency. |

| Metal-Catalyzed Cross-Coupling | Introduction of a wide range of functional groups for property tuning. vulcanchem.com |

| Stereoselective Catalysis | Access to specific enantiomers with potentially distinct biological activities. |

| Lead-Oriented Synthesis (LOS) | Creation of complex scaffolds for targeting novel biological pathways. whiterose.ac.uk |

Exploration of New Biological Targets and Pathways beyond Known Interactions for this compound

While initial studies have linked derivatives of the this compound scaffold to targets such as opioid receptors and have shown potential antimicrobial and anticancer activities, a vast landscape of biological targets remains to be explored. Future research should aim to move beyond these known interactions and identify novel biological targets and pathways.

One area of significant potential is the investigation of this scaffold's interaction with the NLRP3 inflammasome . The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. A pharmacophore-hybridization strategy, combining structural elements of known NLRP3 inhibitors with novel scaffolds, could lead to the discovery of new modulators of this pathway. mdpi.com

Another avenue for exploration is the targeting of various G-protein coupled receptors (GPCRs) , a large family of receptors involved in a multitude of physiological processes. The structural features of this compound make it a suitable starting point for the design of ligands with high affinity and selectivity for specific GPCRs, potentially leading to new treatments for a range of diseases.

Furthermore, given the prevalence of the imidazole moiety in metalloenzyme inhibitors, investigating the potential of this compound derivatives as inhibitors of specific metalloenzymes could yield promising results. The imidazole ring's ability to chelate metal ions is a key feature that can be exploited in the design of targeted enzyme inhibitors. vulcanchem.com

Integration of Artificial Intelligence and Machine Learning in this compound Research for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the exploration of the this compound scaffold is no exception. These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling driven by ML algorithms can be employed to analyze large datasets of this compound derivatives and their biological activities. chemrxiv.org This can help in identifying the key structural features that contribute to a desired pharmacological effect, guiding the design of more potent and selective compounds.

AI can also be utilized for virtual screening of vast chemical libraries to identify novel derivatives of the this compound scaffold with a high probability of binding to a specific biological target. This in silico approach can drastically reduce the time and cost associated with traditional high-throughput screening.

Moreover, ML models can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. nih.gov This allows for the early identification and elimination of candidates with unfavorable pharmacokinetic or toxicity profiles, increasing the efficiency of the drug discovery pipeline.

Advances in High-Throughput Screening for Identification of Novel this compound Ligands

High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. Future research on this compound will benefit from advancements in HTS technologies to identify novel ligands for a variety of biological targets.

The development of cell-based assays in a high-throughput format will be crucial for identifying compounds that modulate specific cellular pathways. nih.gov For instance, an image-based HTS assay could be designed to screen for derivatives that affect specific cellular phenotypes, such as the inhibition of cancer cell proliferation or the reduction of inflammatory markers. nih.gov

Furthermore, the use of fragment-based screening in conjunction with HTS can be a powerful strategy. This involves screening smaller molecular fragments that can then be grown or linked together to create more potent and selective ligands for a target of interest.

The data generated from HTS campaigns, when combined with AI and ML algorithms, can create a powerful feedback loop for the iterative design and optimization of this compound-based ligands.

| Screening Method | Application for this compound Research |

| Cell-Based HTS | Identification of compounds modulating specific cellular pathways. nih.gov |

| Image-Based HTS | Screening for derivatives affecting specific cellular phenotypes. nih.gov |

| Fragment-Based Screening | Discovery of small binding fragments for subsequent lead optimization. |

Design of Targeted Chemical Probes and Biosensors based on the this compound Scaffold

The this compound scaffold can also serve as a foundation for the development of sophisticated research tools, such as targeted chemical probes and biosensors. These tools are invaluable for studying biological processes and validating new drug targets.

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing for the elucidation of its function in a biological system. By attaching a reporter group, such as a fluorescent tag, to a this compound derivative with high affinity and selectivity for a particular target, researchers can visualize the localization and dynamics of that target within a cell. The development of rofecoxib-based fluorescent probes for COX-2 targeting serves as a relevant example of this approach. researchgate.net

Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect the presence of specific molecules. nih.gov Aptamer-based biosensors, for instance, utilize single-stranded nucleic acid sequences that can bind to target molecules with high specificity. nih.gov It is conceivable to develop biosensors where a this compound derivative acts as the recognition element for a specific analyte, leading to a detectable signal.

The imidazole moiety's affinity for metal ions also opens up the possibility of designing fluorescent probes for imaging metalloproteinases, which could be valuable in cancer research and diagnostics. vulcanchem.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.